2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl-acetamide moiety. Its structure includes a 3-butyl substituent on the thienopyrimidine core and a 2,5-diethoxyphenyl group attached via the acetamide nitrogen. The diethoxy groups on the phenyl ring may enhance lipophilicity and influence pharmacokinetic properties, while the butyl chain could modulate steric interactions in biological targets.
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-diethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-4-7-11-25-21(27)20-16(10-12-30-20)24-22(25)31-14-19(26)23-17-13-15(28-5-2)8-9-18(17)29-6-3/h8-10,12-13H,4-7,11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIIBOYVUVNNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, target pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a thienopyrimidine core with a butyl group and a diethoxyphenyl moiety. Its chemical formula is , and it exhibits properties typical of small molecule inhibitors.
Research indicates that this compound functions primarily as an inhibitor of the Src Homology-2 Phosphatase (SHP2) , a critical regulator in various signaling pathways associated with cancer progression. By inhibiting SHP2, the compound may disrupt downstream signaling involved in cell proliferation and survival.
Anticancer Potential
-
In Vitro Studies :
- The compound has shown significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of against HCT116 cells and against MCF-7 cells, indicating potent anticancer activity (Fayad et al., 2019) .
- In another study, it was noted that derivatives of thienopyrimidine exhibited promising results in inhibiting cell growth in multiple cancer types, emphasizing the importance of structural modifications in enhancing efficacy (Abdel-Aziz et al., 2022) .
-
Mechanistic Insights :
- The compound has been observed to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This finding aligns with its role as a SHP2 inhibitor, which is known to modulate apoptosis-related signaling pathways.
Enzyme Inhibition
The compound's activity as a SHP2 inhibitor positions it as a valuable candidate in drug design aimed at treating diseases characterized by aberrant SHP2 activity, such as certain cancers and metabolic disorders.
Case Studies
- SHP2 Inhibition :
- Cytotoxicity Assessment :
Data Tables
| Compound Name | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | SHP2 | 0.39 | HCT116 |
| This compound | SHP2 | 0.46 | MCF7 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4)
This analog shares the thieno[3,2-d]pyrimidin-4-one core and sulfanyl-acetamide linkage but differs in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Structural and Functional Implications:
The analog’s 7-phenyl group is absent in the target compound, which may reduce π-π stacking interactions in target proteins.
Acetamide Substituents :
- The 2,5-diethoxyphenyl group in the target compound increases electron-donating effects and lipophilicity compared to the analog’s 4-butylphenyl , which is less polar.
Physicochemical Properties :
- The target’s higher molecular weight (~499 vs. 463.61 g/mol) and diethoxy groups suggest reduced aqueous solubility but enhanced membrane permeability.
Limitations of Available Data:
No direct biological or pharmacological data for either compound are provided in the evidence. Further experimental studies are required to evaluate bioactivity, toxicity, or pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
